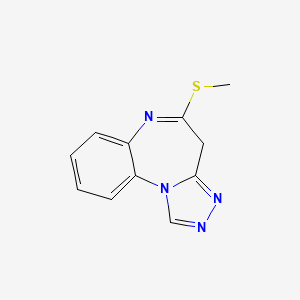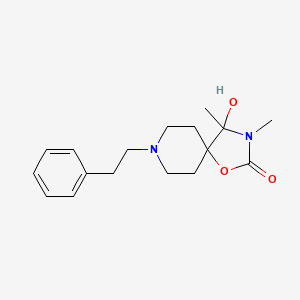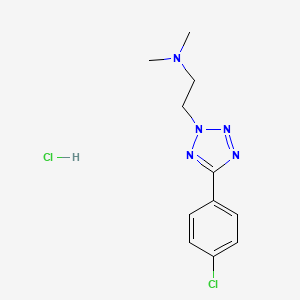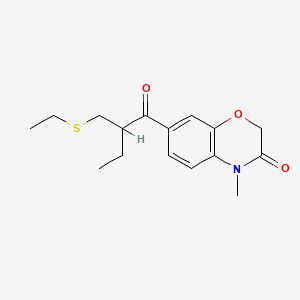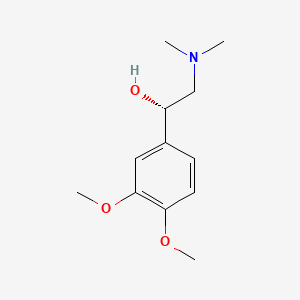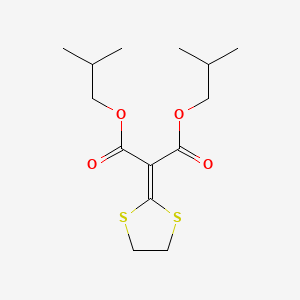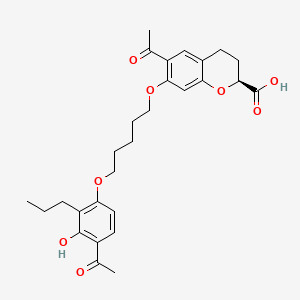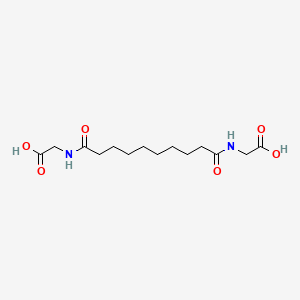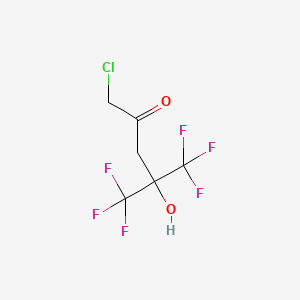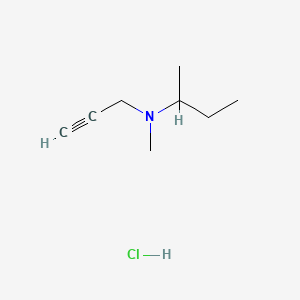
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is a chemical compound with the molecular formula C16H22N2O3 It is known for its unique structure, which includes a morpholine ring and a propionanilide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- typically involves the reaction of propionanilide with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully monitored and controlled .
化学反応の分析
Types of Reactions
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic effects.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
作用機序
The mechanism of action of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- involves its interaction with specific molecular targets. For instance, in its role as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. The compound’s structure allows it to interact with various pathways, enhancing its effectiveness .
類似化合物との比較
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, known for its analgesic properties.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its morpholine ring and propionanilide moiety contribute to its versatility in various applications, setting it apart from other similar compounds .
特性
CAS番号 |
97021-01-7 |
|---|---|
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC名 |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O3/c1-3-15(19)18(14-7-5-4-6-8-14)13(2)16(20)17-9-11-21-12-10-17/h4-8,13H,3,9-12H2,1-2H3 |
InChIキー |
FKWCZCHDSKYJPU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


